N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-2-20-12-6-8-14-22(20)28-24(33)18-35-27-30-29-26-31(17-16-19-10-4-3-5-11-19)25(34)21-13-7-9-15-23(21)32(26)27/h3-15H,2,16-18H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPYBQDZENLORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide, with the CAS number 1110980-33-0, is a complex organic compound characterized by its diverse functional groups including an amide, a triazole, a quinazolinone, and a thioether. This intricate structure suggests potential for various biological activities, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O2S |
| Molecular Weight | 483.59 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities. Notably:
- Antihistaminic Activity : Derivatives of triazoloquinazoline have shown efficacy as H1-antihistamines. These compounds can prevent bronchospasm induced by histamine without causing sedation, positioning them as potential candidates for antihistamine development .
- Anticancer Potential : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes. This action may lead to apoptosis in rapidly dividing cells, indicating potential applications in cancer therapeutics .
- Antimicrobial Properties : Some derivatives within this chemical family exhibit antimicrobial activity, suggesting that this compound may also have applications in combating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Antihistaminic Efficacy
A study evaluated the antihistaminic properties of triazoloquinazoline derivatives. The results indicated that certain compounds could effectively inhibit histamine-induced bronchospasm in animal models without inducing sedation .
Study 2: DNA Interaction and Anticancer Activity
In vitro studies demonstrated that similar compounds could bind to DNA and inhibit cell proliferation in cancer cell lines. The mechanism involved intercalation into the DNA helix, which disrupted normal cellular processes and induced apoptosis .
Study 3: Antimicrobial Testing
Research on antimicrobial activity showed that compounds with structural similarities to N-(2-ethylphenyl)-2-thioacetamide exhibited significant inhibition against various bacterial strains. This highlights the potential for developing new antimicrobial agents from this chemical scaffold .
Comparison with Similar Compounds
Triazine vs. Triazoloquinazolinone Derivatives
- N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: Structure: Triazine core instead of triazoloquinazolinone. Activity: Anti-inflammatory (COX-2 inhibition). Differentiator: Reduced DNA-binding capacity due to planar triazine vs. fused triazoloquinazolinone .
Thiazole- and Oxadiazole-Containing Analogues
- N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Structure: Oxadiazole replaces triazole. Activity: Antimicrobial (Gram-positive bacteria).
Preparation Methods
Cyclocondensation of 3-Ethyl Aniline
The synthesis begins with the formation of the quinazolinone intermediate. A modified protocol from Srinivas et al. involves reacting 3-ethyl aniline with carbon disulfide and sodium hydroxide in DMSO to yield 3-(3-ethylphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (Compound 1). DMSO enhances reaction rates by stabilizing intermediates, reducing the reaction time from 37 to 25 hours and improving yields from 30% to 80% compared to acetone-based methods.
Key Reaction Conditions
Methylation and Hydrazination
Compound 1 is methylated with dimethyl sulfate in alcoholic NaOH to form 3-(3-ethylphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 2). Subsequent hydrazination with hydrazine hydrate replaces the methylthio group with a hydrazino moiety, yielding 3-(3-ethylphenyl)-2-hydrazino-3H-quinazolin-4-one (Compound 3). The ¹H NMR spectrum of Compound 3 shows a singlet at δ 5.02 ppm for NH₂ and δ 9.53 ppm for NH, confirming successful substitution.
Triazole Ring Formation
Cyclization with One-Carbon Donors
The triazolo[4,3-a]quinazolin-5-one core is synthesized by cyclizing Compound 3 with formic acid or triethyl orthoformate. Microwave-assisted cyclization (MWI), as demonstrated by Maračić et al., reduces reaction times from 2–4 hours to 5–10 minutes while increasing yields by 10–20%.
Optimized Microwave Conditions
Analytical Validation
Spectroscopic Characterization
IR Spectroscopy :
¹H NMR (500 MHz, DMSO-d₆) :
Mass Spectrometry :
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 65.78 | 65.72 |
| H | 5.48 | 5.41 |
| N | 16.33 | 16.28 |
| S | 6.23 | 6.18 |
Comparative Analysis of Synthetic Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Cyclization | 25 | 80 | 98 |
| Microwave-Assisted | 0.17 | 90 | 99 |
| p-TSA Catalysis | 1 | 95 | 97 |
Microwave irradiation emerges as the most efficient method, while p-TSA catalysis offers superior yields for thioacetamide coupling.
Q & A
Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide?
- Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized quinazoline or triazole precursors. Key steps include:
- Thioacetylation: Reaction of a triazoloquinazoline intermediate with chloroacetyl chloride in the presence of triethylamine (reflux conditions) to introduce the thioacetamide moiety .
- Substitution: Coupling the thioacetamide intermediate with 2-ethylphenylamine via nucleophilic substitution or amide bond formation .
- Purification: Column chromatography (silica gel, chloroform:acetone) and recrystallization (ethanol or pet-ether) ensure high purity .
- Critical Parameters: Temperature control (reflux at 80–100°C), solvent selection (DMF or ethanol), and stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride) are essential for yields >70% .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- 1H/13C NMR: Assigns protons and carbons in the triazole, quinazoline, and acetamide groups. For example, the NH proton in the acetamide appears at δ ~10 ppm in DMSO-d6 .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z ~500–550) .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1670 cm⁻¹) and thioamide (C=S, ~1120 cm⁻¹) stretches .
- X-ray Diffraction: Resolves crystal packing and bond angles, particularly for the triazole-quinazoline fused core .
Q. What structural features influence its biological activity?
- Methodological Answer: Key pharmacophores include:
- Triazoloquinazoline Core: Enhances π-π stacking with target proteins (e.g., kinase ATP-binding sites) .
- Thioacetamide Linker: Improves solubility and facilitates hydrogen bonding via the sulfur atom .
- 2-Ethylphenyl Group: Hydrophobic interactions with protein pockets, as seen in analogs with IC50 values <1 µM against cancer cell lines .
Substitutions on the phenethyl group (e.g., methoxy, chloro) modulate selectivity and potency .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated?
- Methodological Answer:
- Intermediate Trapping: Use concentrated H2SO4 to isolate intermediates during triazole ring formation (e.g., N-substituted thioamides) .
- Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify rate-determining steps (e.g., thioacetylation vs. cyclization) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for cyclization pathways .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer: Discrepancies often arise in NMR chemical shifts or IR stretches due to solvent effects or crystal packing. Strategies include:
- Solvent Titration: Compare NMR spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding .
- Solid-State vs. Solution Data: X-ray crystallography (solid) vs. NMR (solution) clarifies conformational flexibility .
- Dynamic NMR: Variable-temperature experiments detect rotational barriers in the acetamide group .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Methodological Answer:
- Catalyst Screening: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in phenethylation steps .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) for cyclization steps, minimizing side products .
- Purification Protocols: Use preparative HPLC with a C18 column (MeCN:H2O gradient) for >95% purity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer:
- Analog Library: Synthesize derivatives with variations in the ethylphenyl (e.g., 4-fluoro, 3-chloro) and phenethyl (e.g., hydroxyl, nitro) groups .
- Biological Assays: Test against kinase panels (e.g., EGFR, VEGFR2) and cancer cell lines (e.g., MCF-7, A549) to correlate substituents with IC50 .
- Computational Docking: AutoDock Vina predicts binding poses in target proteins, guiding rational design .
Q. What methodologies assess its metabolic stability and toxicity?
- Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
- Cytotoxicity Screening: MTT assays on HEK293 cells determine selectivity indices (IC50 in cancer vs. normal cells) .
- hERG Binding Assays: Patch-clamp electrophysiology evaluates cardiac toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
